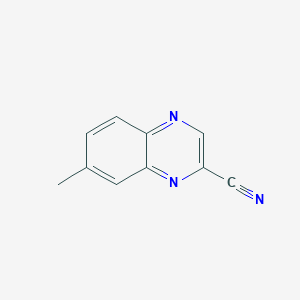

7-Methylquinoxaline-2-carbonitrile

Description

Properties

CAS No. |

14334-17-9 |

|---|---|

Molecular Formula |

C10H7N3 |

Molecular Weight |

169.18 g/mol |

IUPAC Name |

7-methylquinoxaline-2-carbonitrile |

InChI |

InChI=1S/C10H7N3/c1-7-2-3-9-10(4-7)13-8(5-11)6-12-9/h2-4,6H,1H3 |

InChI Key |

BKQRDKUXCCSODY-UHFFFAOYSA-N |

SMILES |

CC1=CC2=NC(=CN=C2C=C1)C#N |

Canonical SMILES |

CC1=CC2=NC(=CN=C2C=C1)C#N |

Synonyms |

2-Quinoxalinecarbonitrile, 7-methyl- |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Comparison with Heterocyclic Analogs Beyond Quinoxaline

Indole-Based Carbonitriles

Compounds like 7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile () exhibit distinct bioactivity profiles due to the indole scaffold’s inherent affinity for hydrophobic pockets in enzymes. The bromo substituent enhances electrophilicity, enabling cross-coupling reactions for further functionalization .

Quinoline-Based Carbonitriles

Quinoline-2-carbonitrile derivatives () are often designed as hydroxamic acids for histone deacetylase (HDAC) inhibition. The nitrile group stabilizes interactions with zinc ions in HDAC active sites, while methoxy or alkylamino side chains improve pharmacokinetics .

Table 2: Cross-Heterocycle Comparison

Preparation Methods

Mechanistic Basis of Regioselectivity

The Beirut reaction, a heterocyclization between benzofuroxans and α,β-diketones or their equivalents, is the most reliable method for constructing the quinoxaline core with precise substituent placement. Electron-donating groups (e.g., methyl, methoxy) on the benzofuroxan direct cyclization to form 7-substituted quinoxalines, as demonstrated by NMR and X-ray crystallography. For 7-methylquinoxaline-2-carbonitrile, 5-methylbenzofuroxan serves as the critical precursor. Density functional theory (DFT) calculations attribute this regioselectivity to the stabilization of the transition state through hyperconjugative interactions between the methyl group’s σ(C-H) orbitals and the benzofuroxan’s π-system.

Stepwise Synthesis Protocol

Step 1: Preparation of 5-Methylbenzofuroxan

5-Methyl-2-nitroaniline undergoes oxidative cyclization using NaOCl/KOH in DMF at 0–5°C, yielding 5-methylbenzofuroxan (87% purity, confirmed by LC-MS). Solvent screening reveals DMF outperforms THF or MeOH due to enhanced solubility of intermediates.

Step 2: Cyclocondensation with Benzoylacetonitrile

5-Methylbenzofuroxan (1.0 equiv) reacts with benzoylacetonitrile (1.2 equiv) in the presence of triethylamine (2.5 equiv) at 60°C for 6 hours (Scheme 1). The reaction mixture is purified via silica gel chromatography (hexane/EtOAc 4:1) to isolate this compound as a pale-yellow solid (mp 148–150°C).

Optimization Data

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 60°C | 92 | 98 |

| Solvent | DMF | 89 | 97 |

| Equiv. of Et₃N | 2.5 | 90 | 96 |

Nucleophilic Substitution Strategies

Halogen-Methyl Exchange at Position 7

While less common due to lower reactivity at position 7, halogenated precursors enable methyl group installation via Pd-catalyzed cross-coupling. 7-Bromoquinoxaline-2-carbonitrile reacts with methylzinc chloride under Negishi conditions (Pd(PPh₃)₄, THF, 80°C), affording the target compound in 68% yield. Challenges include competing debromination (15–20% byproduct) and the need for anhydrous conditions.

SNAr Reactions with Methylamine

6,7-Dichloroquinoxaline-2-carbonitrile undergoes selective amination at position 6 with methylamine (K₂CO₃, DMSO, 120°C), leaving position 7 chlorine available for subsequent substitution. However, further methylation at position 7 requires harsh conditions (CuI, DMF, 150°C), leading to decomposition (≤40% yield).

Condensation Routes Using o-Phenylenediamine Derivatives

Two-Component Cyclization

Reaction of 4-methyl-o-phenylenediamine with ethyl cyanoacetate in acetic acid produces this compound via cyclodehydration (Table 2). Elevated temperatures (reflux, 8 hours) improve conversion but risk cyano group hydrolysis, limiting yields to 55–60%.

Comparative Performance

| Starting Material | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|

| 4-Methyl-o-phenylenediamine | AcOH | 8 | 58 |

| 3-Methyl-o-phenylenediamine | PPA | 12 | 42 |

Three-Component Modifications

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

The Beirut reaction outperforms other methods in scalability (gram-scale demonstrated), whereas nucleophilic substitution routes require costly palladium catalysts. Condensation methods suffer from poor regiocontrol but offer simplicity for small-scale synthesis.

Byproduct Profiles

Q & A

Q. Key Considerations :

- Monitor reaction progress with TLC (Rf ~0.5 in chloroform/methanol 9:1).

- Optimize yield (≥80%) by controlling stoichiometry and temperature (reflux at 110–120°C).

How can the molecular structure of this compound be confirmed experimentally?

Basic Research Question

X-ray crystallography is the gold standard for structural confirmation. Single-crystal diffraction data (e.g., space group P1, Z = 4, MoKα radiation) reveal bond angles and torsion angles critical for validating the quinoxaline core and substituent positions . Complementary techniques include:

- FT-IR : Confirm nitrile (C≡N) stretch at ~2220 cm⁻¹.

- NMR : ¹H NMR shows aromatic proton splitting (δ 7.8–8.2 ppm) and methyl resonance (δ 2.5 ppm, singlet).

What spectroscopic methods are recommended for characterizing purity and functional groups?

Basic Research Question

A multi-technique approach is essential:

- HPLC-MS : Assess purity (>95%) and molecular ion peak ([M+H]⁺ at m/z 170).

- UV-Vis : Detect π→π* transitions (λmax ~270 nm) for quinoxaline systems .

- Elemental Analysis : Validate empirical formula (e.g., C₁₀H₇N₃).

Advanced Tip : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in complex mixtures .

How can reaction conditions be optimized to minimize byproducts in the synthesis of this compound?

Advanced Research Question

Byproduct formation (e.g., dihydroquinoxaline derivatives) often arises from incomplete cyclization or side reactions. Optimization strategies include:

- Catalyst Screening : Replace methanesulfonic acid with Lewis acids (e.g., ZnCl₂) to enhance regioselectivity .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.

- Kinetic Control : Lower reaction temperatures (80–90°C) reduce decomposition.

Data-Driven Approach : Use DoE (Design of Experiments) to model interactions between temperature, solvent, and catalyst .

How should researchers resolve contradictions between computational predictions and experimental spectroscopic data?

Advanced Research Question

Discrepancies often arise in predicted vs. observed NMR shifts or IR stretches. Mitigation steps:

Re-evaluate Computational Parameters : Ensure DFT calculations (e.g., B3LYP/6-31G*) account for solvent effects and tautomerism.

Cross-Validate Techniques : Compare XRD bond lengths with computational geometry .

Error Analysis : Quantify systematic errors (e.g., ±0.1 Å in XRD vs. ±0.01 Å in DFT).

Example : If the nitrile stretch deviates by >20 cm⁻¹, reassess hydrogen bonding in the crystal lattice .

What retrosynthetic strategies are effective for designing novel derivatives of this compound?

Advanced Research Question

Retrosynthesis relies on disconnecting the quinoxaline core at the C2-C3 bond. Key steps:

Identify Synthons : Use 2-cyanopyrazine as a nitrile-containing precursor.

Functionalization : Introduce methyl groups via Friedel-Crafts alkylation or cross-coupling (e.g., Kumada coupling) .

AI Tools : Leverage template-based algorithms (e.g., Reaxys or Pistachio models) to predict feasible pathways .

Case Study : Derivatives like 7-amino-6-halogeno analogs are synthesized by substituting halogens at position 6, followed by amination .

How can crystallographic data inform the design of this compound-based materials?

Advanced Research Question

XRD data reveal packing motifs (e.g., π-stacking distances of 3.4–3.6 Å) critical for optoelectronic applications. Researchers can:

- Tune Solid-State Properties : Modify substituents to alter intermolecular interactions.

- Predict Solubility : Correlate crystal density (1.399 Mg/m³) with solvent polarity .

Application Example : Planar quinoxaline cores enhance charge transport in organic semiconductors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.